
9,9,9-Trideuteriononanoic acid
説明
9,9,9-Trideuteriononanoic acid, also known as Nonanoic-9,9,9-d3 acid, is a heterocyclic organic compound with the molecular formula C9H15D3O2 and a molecular weight of 161.26 . It is stable if stored under recommended conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, fifteen hydrogen atoms, three deuterium atoms, and two oxygen atoms . The InChI key is FBUKVWPVBMHYJY-FIBGUPNXSA-N . Further structural analysis would require more specific data or advanced analytical techniques.科学的研究の応用
Biohydrogenation and Microbial Reduction
The biohydrogenation of unsaturated fatty acids, such as linoleic acid, by microorganisms like Butyrivibrio fibrisolvens involves the formation of trans-11-octadecenoic acid. Experiments conducted in heavy water (D2O) showed that deuterium, as in the case of 9,9,9-Trideuteriononanoic acid, gets incorporated at the reduced carbon atoms during this reduction process, indicating an isotope effect and pointing towards the role of a proton and hydride ion in this reduction (Rosenfeld & Tove, 1971).
Synthesis of Vitamin A Derivatives
The synthesis of vitamin A derivatives, such as 9-cis-retinoic acid, has been achieved starting from compounds like 2,2,6-trimethylcyclohexanone. This methodology extends to the synthesis of deuterium and tritium-labeled 9-cis-retinoic acid, highlighting the use of trideuteriononanoic acid derivatives in creating isotopically labeled molecules for biological studies (Tadikonda et al., 1997).
Abscisic Acid Metabolism
Research has discovered new pathways in abscisic acid (ABA) metabolism in plants, where deuterated analogs of ABA are used to study the metabolic pathways. The incorporation of deuterium in these studies suggests the utility of compounds like this compound in tracing and understanding complex biological processes (Zhou et al., 2004).
Spectroscopic Studies
High-resolution spectroscopic studies, such as those conducted on deuterated nitric acid (DNO3), rely on deuterium incorporation to explore molecular structure and behavior. This highlights the relevance of deuterated compounds like this compound in advanced spectroscopic analysis (Tan et al., 1991).
Carotenoids and Plant Hormones
Research on carotenoids and plant hormones such as ABA has pointed out the role of carotenoid precursors in plant stress responses. Deuterated compounds are used to trace the biosynthesis pathways, demonstrating the application of molecules like this compound in plant biochemistry studies (Parry & Horgan, 1991).
Stereospecific Reactions in Biosynthesis
Investigating the stereochemistry of hydrogen removal in biosynthetic processes, such as the conversion of hydroperoxy acids to other compounds in plants, is facilitated by using deuterated compounds. This underscores the utility of this compound in understanding specific enzymatic mechanisms (Fahlstadius & Hamberg, 1990).
特性
IUPAC Name |
9,9,9-trideuteriononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

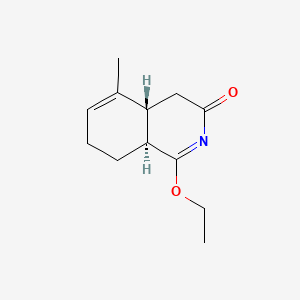


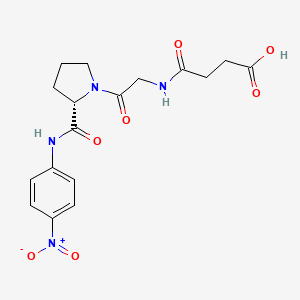
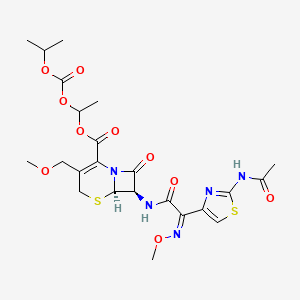
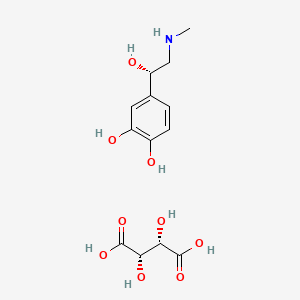
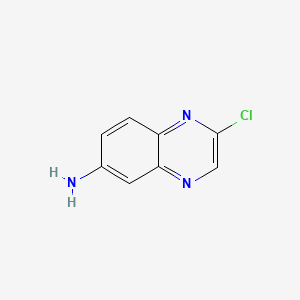

![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B571022.png)